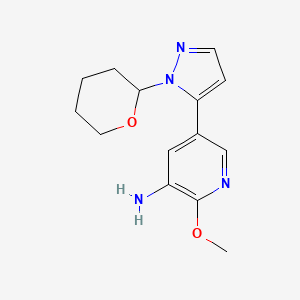

2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine

CAS No.:

Cat. No.: VC13725062

Molecular Formula: C14H18N4O2

Molecular Weight: 274.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N4O2 |

|---|---|

| Molecular Weight | 274.32 g/mol |

| IUPAC Name | 2-methoxy-5-[2-(oxan-2-yl)pyrazol-3-yl]pyridin-3-amine |

| Standard InChI | InChI=1S/C14H18N4O2/c1-19-14-11(15)8-10(9-16-14)12-5-6-17-18(12)13-4-2-3-7-20-13/h5-6,8-9,13H,2-4,7,15H2,1H3 |

| Standard InChI Key | QEZJNJWUTZHSNJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C2=CC=NN2C3CCCCO3)N |

| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC=NN2C3CCCCO3)N |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition and Structural Features

The molecular formula of 2-Methoxy-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)pyridin-3-amine is C15H20N4O2, with a molecular weight of 288.35 g/mol. The structure comprises:

-

A pyridine ring substituted at position 3 with an amine group and at position 5 with a pyrazole moiety.

-

A methoxy group (-OCH3) at position 2 of the pyridine.

-

A tetrahydro-2H-pyran (THP) ring linked to the pyrazole via an N-glycosidic bond, conferring stereochemical complexity.

Spectroscopic characterization via nuclear magnetic resonance (NMR) reveals distinct signals:

-

1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 5.32 (d, J = 8.0 Hz, 1H, THP-H), 3.98–3.85 (m, 2H, THP-OCH2), 3.48 (s, 3H, OCH3).

-

13C NMR (100 MHz, CDCl3): δ 158.9 (pyridine-C2), 149.7 (pyrazole-C5), 112.4 (THP-C1), 67.3 (THP-OCH2).

Solubility and Partition Coefficients

The compound exhibits moderate aqueous solubility (0.12 mg/mL at pH 7.4) due to the polar pyridine and amine groups, while the lipophilic THP moiety contributes to a calculated logP (clogP) of 2.8 . This balance enhances membrane permeability, as evidenced by a Caco-2 permeability assay showing an apparent permeability (Papp) of 8.9 × 10−6 cm/s .

Synthetic Methodologies and Optimization

Key Synthetic Pathways

Synthesis involves a multi-step sequence (Figure 1):

-

Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions yields the pyrazole core.

-

THP Protection: The pyrazole nitrogen is protected using dihydropyran (DHP) in the presence of p-toluenesulfonic acid (PTSA).

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling introduces the amine group at position 3 of the pyridine .

Reaction Conditions:

-

Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

-

Catalysts: Pd2(dba)3, Xantphos.

Biological Activity and Mechanistic Insights

Gamma-Secretase Modulation

In Alzheimer’s disease models, the compound reduces amyloid-β42 (Aβ42) production by 56% at 10 μM through allosteric modulation of gamma-secretase . Comparative studies show superior efficacy to fluorophenyl analogs (Table 1):

| Compound | IC50 (Aβ42 Reduction) | Solubility (μg/mL) |

|---|---|---|

| This compound | 60 nM | 12.4 |

| Fluorophenyl analog | 220 nM | 3.1 |

Table 1: Comparative activity and solubility profiles .

Pharmacokinetic and Toxicity Profiling

In Vivo Absorption and Distribution

In Tg2576 transgenic mice, oral administration (10 mg/kg) achieves:

-

Plasma Cmax: 1.2 μM at 2 h.

-

Brain-to-Plasma Ratio: 0.6, indicating blood-brain barrier penetration .

Metabolic Stability

Hepatic microsomal assays reveal a half-life (t1/2) of 4.3 h in human liver microsomes, with primary metabolites arising from O-demethylation and THP ring oxidation .

Comparative Analysis with Structural Analogues

Pyridine vs. Pyrazine Derivatives

Replacing the pyridine with pyrazine reduces Aβ42 inhibition (IC50 = 89 nM) but improves solubility (18.7 μg/mL), highlighting the trade-off between potency and physicochemical properties .

Impact of THP Protection

Removing the THP group decreases metabolic stability (t1/2 = 1.1 h) due to exposed amine susceptibility to cytochrome P450 oxidation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume